Phosphodiesterase-IN-1

Description

Structure

3D Structure

Properties

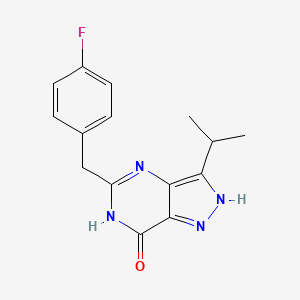

Molecular Formula |

C15H15FN4O |

|---|---|

Molecular Weight |

286.30 g/mol |

IUPAC Name |

5-[(4-fluorophenyl)methyl]-3-propan-2-yl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C15H15FN4O/c1-8(2)12-13-14(20-19-12)15(21)18-11(17-13)7-9-3-5-10(16)6-4-9/h3-6,8H,7H2,1-2H3,(H,19,20)(H,17,18,21) |

InChI Key |

KNEISJHXOXOHGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=NN1)C(=O)NC(=N2)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phosphodiesterase 1 (PDE1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of Phosphodiesterase 1 (PDE1) inhibitors. While the initial query concerned "Phosphodiesterase-IN-1," publicly available data on this specific compound is limited to its anti-plasmodial activity with an IC50 of 0.64 μM against P. falciparum and does not specify its activity against human phosphodiesterase families. To provide a thorough and technically detailed response as requested, this guide will focus on a well-characterized, potent, and selective PDE1 inhibitor, ITI-214 (lenrispodun) , as a representative example. This document will delve into the core mechanism of PDE1 inhibition, the downstream signaling consequences, quantitative data for ITI-214, and detailed experimental protocols for assessing PDE1 inhibition.

Introduction to Phosphodiesterase 1 (PDE1)

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) to their inactive 5'-monophosphate forms.[1] A unique characteristic of the PDE1 family is its activation by calcium (Ca2+) and calmodulin (CaM), positioning it as a critical integrator of Ca2+ and cyclic nucleotide signaling pathways.[2]

The PDE1 family consists of three isoforms:

-

PDE1A: Predominantly expressed in the brain, heart, and vascular smooth muscle. It shows a preference for cGMP over cAMP.

-

PDE1B: Primarily found in the striatum of the brain and is involved in dopaminergic signaling. It also preferentially hydrolyzes cGMP.

-

PDE1C: Expressed in the brain, heart, and smooth muscle cells. It hydrolyzes both cAMP and cGMP with high affinity.

By regulating the intracellular concentrations of cAMP and cGMP, PDE1 plays a crucial role in a variety of physiological processes, including neuronal signaling, smooth muscle contraction, inflammation, and cardiac function. Dysregulation of PDE1 activity has been implicated in several pathological conditions, making it an attractive therapeutic target.

Core Mechanism of Action of PDE1 Inhibitors

PDE1 inhibitors, such as ITI-214, exert their effects by binding to the catalytic site of the PDE1 enzyme and preventing the hydrolysis of cAMP and cGMP. This inhibition leads to an accumulation of these cyclic nucleotides within the cell. The elevated levels of cAMP and cGMP, in turn, activate their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[3]

The activation of PKA and PKG initiates a cascade of phosphorylation events that modulate the activity of various substrate proteins, ultimately leading to diverse cellular responses. The specific physiological outcome of PDE1 inhibition is dependent on the tissue and cellular context, as well as the relative expression of PDE1 isoforms and their downstream signaling components.

Signaling Pathways Modulated by PDE1 Inhibition

The inhibition of PDE1 and the subsequent increase in cAMP and cGMP levels impact several key signaling pathways. A generalized schematic of this process is presented below.

Caption: Signaling pathway of PDE1 inhibition by ITI-214.

Quantitative Data for ITI-214

ITI-214 is a potent and highly selective inhibitor of the PDE1 family of enzymes. Its inhibitory activity has been characterized against recombinant human PDE isoforms.[1][4]

| Target Enzyme | Ki (pM) | Selectivity vs. PDE1A | Reference |

| PDE1A | 33 | - | [4][5] |

| PDE1B | 380 | 11.5-fold | [1][4] |

| PDE1C | 35 | ~1-fold | [4] |

| PDE4D | 33,000 | >1000-fold | [1][5] |

| Other PDEs | >330,000 | >10,000-fold | [1][4] |

Experimental Protocols

The determination of the inhibitory activity of a compound like ITI-214 against PDE1 typically involves enzymatic assays using purified, recombinant PDE1 enzymes. Below is a detailed, representative protocol for a phosphodiesterase inhibition assay.

Objective

To determine the in vitro inhibitory potency (IC50 and subsequently Ki) of a test compound (e.g., ITI-214) against recombinant human PDE1 isoforms (PDE1A, PDE1B, and PDE1C).

Materials

-

Enzymes: Purified, recombinant human PDE1A, PDE1B, and PDE1C.

-

Substrates: Tritiated cyclic GMP ([3H]-cGMP) and tritiated cyclic AMP ([3H]-cAMP).

-

Test Compound: ITI-214, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).[6]

-

PDE1 Activation Buffer: Assay buffer supplemented with 30 µM CaCl2 and 10 U/mL calmodulin.[6]

-

Scintillation Proximity Assay (SPA) Beads: Yttrium silicate SPA beads.

-

Stop Solution: Containing a non-selective PDE inhibitor (e.g., IBMX) to terminate the enzymatic reaction.

-

Microplates: 96-well or 384-well plates suitable for SPA.

-

Scintillation Counter: Microplate-based scintillation counter.

Assay Procedure (Scintillation Proximity Assay)

-

Compound Preparation:

-

Prepare a serial dilution of ITI-214 in the appropriate solvent, typically starting from a high concentration (e.g., 10 µM) and performing 1:3 or 1:10 dilutions.

-

Include a vehicle control (solvent only) and a positive control inhibitor (if available).

-

-

Reaction Mixture Preparation (per well):

-

Add a defined volume of the diluted test compound or control to the microplate wells.

-

Add the appropriate recombinant PDE1 enzyme (PDE1A, PDE1B, or PDE1C) diluted in the PDE1 Activation Buffer. The final enzyme concentration should be predetermined to result in approximately 10-20% substrate hydrolysis during the reaction time.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled substrate ([3H]-cGMP for PDE1A and PDE1B, and either [3H]-cGMP or [3H]-cAMP for PDE1C) to each well. The final substrate concentration should be at or below the Km value for the respective enzyme to ensure accurate Ki determination.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding the Stop Solution.

-

Add a suspension of the SPA beads to each well. The beads will bind to the radiolabeled 5'-monophosphate product of the reaction.

-

Allow the beads to settle for a specified time (e.g., 60 minutes).

-

Measure the radioactivity in each well using a microplate scintillation counter. The signal generated is proportional to the amount of hydrolyzed substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Km of the enzyme for the substrate.

-

Conclusion

Inhibitors of PDE1, exemplified by the potent and selective compound ITI-214, represent a promising therapeutic strategy for a range of disorders. Their mechanism of action, centered on the elevation of intracellular cAMP and cGMP levels through the inhibition of their degradation, allows for the modulation of key cellular signaling pathways. The development of highly selective inhibitors like ITI-214, coupled with a thorough understanding of their quantitative pharmacology and the application of robust experimental protocols, is crucial for advancing these compounds into clinical use. This technical guide provides a foundational understanding of the core principles of PDE1 inhibition for researchers and drug development professionals in the field.

References

- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Scintillation Proximity Assay (SPA) Based, High Throughput Screening Feasible Method for the Identification of PDE12 Activity Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical profile of ITI-214, an inhibitor of phosphodiesterase 1, for enhancement of memory performance in rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Target Validation of Phosphodiesterase Inhibitors: A Technical Guide

This guide provides an in-depth overview of the core methodologies and data interpretation strategies for the in vitro target validation of phosphodiesterase (PDE) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel PDE-targeting therapeutics.

Introduction to Phosphodiesterases as Drug Targets

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive 5'-monophosphate forms.[1] By regulating the concentration and duration of these crucial second messengers, PDEs play a pivotal role in a vast array of physiological processes, including cardiovascular function, inflammation, neurobiology, and smooth muscle relaxation.[1][2]

The PDE superfamily is classified into 11 distinct families (PDE1-PDE11) based on sequence homology, substrate specificity, and regulatory properties.[2] This diversity and their critical role in cell signaling have made PDEs attractive targets for therapeutic intervention in a wide range of diseases, such as erectile dysfunction, pulmonary arterial hypertension, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[3][4][5]

Target validation is a critical step in drug discovery, confirming that a compound's therapeutic effect is a direct consequence of its interaction with the intended molecular target. For PDE inhibitors, in vitro validation involves a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to verify target engagement and functional consequences in a more physiologically relevant context.[6][7][8]

Biochemical Assays for Direct Enzyme Inhibition

Biochemical assays are the first step in the validation process, directly measuring the ability of a test compound to inhibit the catalytic activity of a purified, recombinant PDE enzyme. These assays are essential for determining inhibitor potency (typically as an IC50 value) and selectivity across different PDE families.

Key Biochemical Assay Formats:

-

Luminescence-Based Assays: These are high-throughput-friendly methods, such as the PDE-Glo™ Assay, which measure the consumption of cAMP or cGMP. In a coupled-enzyme reaction, the remaining cyclic nucleotide is converted to ATP, which then drives a luciferase reaction, generating a light signal inversely proportional to PDE activity.[9]

-

Fluorescence Polarization (FP) Assays: Assays like the Transcreener® AMP²/GMP² FP Assay detect the 5'-AMP or 5'-GMP product of the PDE reaction. A fluorescent tracer that binds to a specific antibody is displaced by the product, causing a change in fluorescence polarization.[3]

-

Radioactive Assays: Traditional methods use radiolabeled [³H]-cAMP or [³H]-cGMP as substrates. The reaction involves two steps: first, the PDE hydrolyzes the cyclic nucleotide, and second, a 5'-nucleotidase (often from snake venom) converts the resulting 5'-monophosphate into a nucleoside. The charged, unreacted substrate is then separated from the neutral nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified.

-

Isothermal Titration Calorimetry (ITC): This non-radioactive method directly measures the heat released during the hydrolysis of cAMP or cGMP. ITC provides a comprehensive thermodynamic and kinetic profile of the enzyme-inhibitor interaction.

Experimental Protocol: Luminescence-Based PDE Activity Assay (Generic)

This protocol is a generalized procedure based on the principles of the PDE-Glo™ assay.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute purified, recombinant PDE enzyme in Assay Buffer to the desired concentration.

-

Prepare a serial dilution of the test inhibitor (e.g., "Phosphodiesterase-IN-1") in DMSO, then dilute further in Assay Buffer.

-

Prepare the cyclic nucleotide substrate (cAMP or cGMP) in Assay Buffer at a concentration near the Km of the target enzyme.[1]

-

Prepare control reagents: a known inhibitor for the target PDE as a positive control, and DMSO vehicle as a negative (no inhibitor) control.

-

-

Assay Procedure:

-

In a 384-well assay plate, add 5 µL of the test inhibitor dilution, positive control, or DMSO vehicle.

-

Add 10 µL of the PDE enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the cAMP or cGMP substrate solution.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding 5 µL of a termination reagent (e.g., IBMX, a broad-spectrum PDE inhibitor, in buffer).

-

-

Detection:

-

Add 20 µL of a detection reagent solution (containing converting and kinase enzymes) and incubate for 20 minutes at room temperature. This converts the remaining cAMP/cGMP to ATP.

-

Add 20 µL of a kinase-glo reagent (containing luciferase and luciferin) to each well.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assays for Target Engagement and Pathway Modulation

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for validating that an inhibitor can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[6][7]

Key Cell-Based Assay Formats:

-

Reporter Gene Assays: These assays are widely used to measure changes in intracellular cAMP or cGMP levels. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a cyclic nucleotide response element (CRE). Inhibition of a PDE leads to an accumulation of cAMP or cGMP, which activates the CRE and drives reporter gene expression.

-

Whole Blood Assays: For validating inhibitors of inflammatory pathways (e.g., PDE4 inhibitors), human whole blood assays can be used. Lipopolysaccharide (LPS) is used to stimulate the release of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). The ability of a PDE4 inhibitor to suppress TNF-α release serves as a functional readout of target engagement.

-

Direct Measurement of Cyclic Nucleotides: Immunoassays (ELISA, HTRF) can be used to directly quantify the intracellular levels of cAMP or cGMP in cell lysates after treatment with a PDE inhibitor and an appropriate stimulus (e.g., forskolin to stimulate adenylyl cyclase).

Experimental Protocol: CRE-Luciferase Reporter Gene Assay

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HEK293) stably or transiently transfected with a CRE-luciferase reporter construct.

-

Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test inhibitor in cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test inhibitor or vehicle control.

-

Pre-incubate the cells with the inhibitor for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Prepare a solution of a stimulating agent (e.g., Forskolin for cAMP, or a nitric oxide donor like SNP for cGMP) at a sub-maximal concentration (e.g., EC50).

-

Add the stimulating agent to all wells (except for unstimulated controls) and incubate for a defined period (e.g., 4-6 hours) at 37°C.

-

-

Lysis and Detection:

-

Remove the medium from the wells.

-

Lyse the cells by adding a passive lysis buffer.

-

Add a luciferase assay substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel cytotoxicity assay).

-

Plot the luminescent signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value, which represents the concentration at which the inhibitor produces half of its maximal effect in the cellular context.

-

Visualization of Key Processes

Signaling Pathway

Caption: Phosphodiesterase (PDE) signaling pathway.

Experimental Workflow

Caption: In vitro validation workflow for PDE inhibitors.

Logical Relationships

Caption: Logical decision tree for PDE inhibitor validation.

Data Presentation and Interpretation

A primary goal of in vitro validation is to quantify the potency and selectivity of an inhibitor. This data is best presented in tabular format for clear comparison.

Table 1: Potency (IC50) of Selected PDE Inhibitors in Biochemical Assays

| Compound | Target PDE | IC50 (nM) | Assay Type |

| Sildenafil | PDE5 | 3.4 - 4.0 | [³H]cGMP Hydrolysis |

| Vardenafil | PDE5 | 0.1 - 0.4 | Not Specified |

| Tadalafil | PDE5 | 2.0 | Not Specified |

| Rolipram | PDE4 | ~500 | [³H]cAMP Hydrolysis |

| IBMX | PDE5 | 20,000 | Not Specified |

IC50 values are approximate and can vary based on specific assay conditions. Data compiled from multiple sources.[3][4]

Table 2: Selectivity Profile of Sildenafil across PDE Families

| PDE Family | Substrate | Sildenafil IC50 (nM) | Selectivity vs. PDE5 (Fold) |

| PDE5 | cGMP | 4 | 1 |

| PDE1 | cGMP/cAMP | 140 | 35 |

| PDE2 | cGMP/cAMP | 1,700 | 425 |

| PDE3 | cAMP | 1,800 | 450 |

| PDE4 | cAMP | >10,000 | >2,500 |

| PDE6 | cGMP | 40 | 10 |

Data compiled from multiple sources. Selectivity is calculated as (IC50 for other PDE) / (IC50 for PDE5). A higher fold value indicates greater selectivity for PDE5.

Interpretation:

-

Potency: The IC50 value from a biochemical assay indicates the concentration of inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values signify higher potency. For example, sildenafil is a potent PDE5 inhibitor with an IC50 in the low nanomolar range.

-

Selectivity: An ideal inhibitor should be highly selective for its intended target to minimize off-target effects.[3] By comparing the IC50 of a compound against a panel of different PDE families, a selectivity profile can be established. Sildenafil, for instance, is highly selective for PDE5 over most other PDE families, though it shows some cross-reactivity with PDE6, which is structurally similar.

-

Cellular Efficacy: The EC50 value from a cell-based assay reflects the compound's effectiveness in a biological system. A significant rightward shift in the EC50 compared to the biochemical IC50 may indicate poor cell permeability, efflux by cellular transporters, or compound degradation.[4] Conversely, an EC50 value close to the IC50 suggests good translation from biochemical potency to cellular activity.

Conclusion

The in vitro target validation of a phosphodiesterase inhibitor is a multi-step process that builds a comprehensive profile of the compound's potency, selectivity, and cellular activity. By employing a combination of robust biochemical and cell-based assays, researchers can confirm direct enzyme inhibition, verify target engagement within a cellular context, and generate the critical data needed to make informed decisions for advancing promising candidates into further preclinical and clinical development. This structured approach is fundamental to ensuring that a compound's observed biological effects are mediated through its intended PDE target, a cornerstone of modern drug discovery.

References

- 1. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives [mdpi.com]

- 2. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 6C Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tissue distribution of phosphodiesterase families and the effects of sildenafil on tissue cyclic nucleotides, platelet function, and the contractile responses of trabeculae carneae and aortic rings in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

Phosphodiesterase-IN-1: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening for "Phosphodiesterase-IN-1," a representative inhibitor of Phosphodiesterase 1 (PDE1). Given that "this compound" serves as a placeholder, this document focuses on the methodologies and principles applicable to the evaluation of novel PDE1 inhibitors.

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE1 family is unique in that its activity is stimulated by calcium and calmodulin (Ca2+/CaM), thereby integrating Ca2+ and cyclic nucleotide signaling pathways.[2][3] PDE1 enzymes hydrolyze both cAMP and cGMP and are implicated in various physiological processes, making them attractive therapeutic targets for a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2][4][5]

Phosphodiesterase 1 (PDE1) and its Role in Cellular Signaling

The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and relative affinities for cAMP and cGMP.[2][6] These enzymes are key regulators of intracellular signaling cascades.

An elevation in intracellular Ca2+ leads to the formation of a Ca2+/CaM complex, which then binds to and activates PDE1.[2] Activated PDE1 hydrolyzes cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively.[7] This modulation of cyclic nucleotide levels affects downstream signaling pathways, including those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG). By inhibiting PDE1, compounds like "this compound" can increase the intracellular concentrations of cAMP and cGMP, thereby potentiating their downstream effects.[4][8]

Quantitative Data on PDE1 Inhibitors

The inhibitory activity of compounds against PDE1 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for known PDE1 inhibitors against different PDE1 isoforms. "this compound" would be expected to have its own characteristic IC50 values.

| Compound | PDE Isoform | IC50 (µM) | Reference |

| 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Snake Venom PDE1 | 13.55 | [9] |

| EDTA (Reference) | Snake Venom PDE1 | 276.1 | [9] |

| Rutin | Bovine Brain PDE1 | 173.90 ± 2.58 | [10] |

| Chlorogenic acid | Bovine Brain PDE1 | 36.67 ± 1.60 | [10] |

| Gallic acid | Bovine Brain PDE1 | 325.19 ± 3.62 | [10] |

| trans-Resveratrol | Bovine Brain PDE1 | 323.81 ± 4.25 | [10] |

Experimental Protocols for Biological Activity Screening

A variety of assays can be employed to determine the inhibitory activity of "this compound" against PDE1. These range from in vitro enzymatic assays to cell-based functional assays.

In Vitro PDE1 Inhibition Assay (Fluorescence Polarization)

This assay measures the displacement of a fluorescently labeled cyclic nucleotide from a binding agent, providing a direct measure of PDE activity.[11]

Materials:

-

Recombinant human PDE1A, PDE1B, or PDE1C enzyme

-

FAM-labeled cAMP or cGMP substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Binding Agent (specific for the fluorescent probe)

-

96-well black microplates

-

Fluorescence polarization plate reader

Protocol:

-

Prepare serial dilutions of "this compound" in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor, recombinant PDE1 enzyme, and Ca2+/CaM solution.

-

Initiate the reaction by adding the FAM-labeled cAMP or cGMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the binding agent.

-

Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PDE1 activity.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based PDE1 Inhibition Assay

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the downstream consequences of PDE1 inhibition.[12]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for PDE1B, a guanylate cyclase (e.g., ANP receptor A), and a cGMP-sensitive cyclic nucleotide-gated (CNG) channel linked to a reporter (e.g., aequorin).[12]

-

Cell culture medium and reagents

-

Luminometer

Protocol:

-

Co-transfect HEK293 cells with the expression vectors for PDE1B, the guanylate cyclase, and the CNG-aequorin reporter system.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of "this compound".

-

Stimulate the guanylate cyclase to produce cGMP (e.g., with atrial natriuretic peptide, ANP).

-

The resulting increase in intracellular cGMP opens the CNG channels, leading to Ca2+ influx and aequorin luminescence.

-

Measure the luminescence signal. An increase in luminescence in the presence of the inhibitor indicates PDE1B inhibition.

-

Determine the EC50 value, which represents the concentration of the inhibitor that produces a half-maximal effect.

Conclusion

The screening of "this compound" and other novel PDE1 inhibitors requires a systematic approach employing both in vitro and cell-based assays. This guide provides the foundational knowledge and experimental frameworks necessary for the robust evaluation of such compounds. By carefully characterizing the inhibitory potency and cellular efficacy, researchers can advance the development of new therapeutics targeting the PDE1 enzyme family.

References

- 1. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 2. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Unraveling the Impact of Phosphodiesterase-IN-1 on Cyclic Nucleotide Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that orchestrate a myriad of physiological processes. The intracellular concentrations of these critical signaling molecules are meticulously regulated by a balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs). The PDE1 family of enzymes, which are uniquely activated by calcium and calmodulin, play a pivotal role in hydrolyzing both cAMP and cGMP, thereby integrating calcium and cyclic nucleotide signaling pathways.[1][2] This technical guide provides an in-depth exploration of Phosphodiesterase-IN-1, a representative inhibitor of PDE1, and its profound effects on cyclic nucleotide signaling. We will delve into the mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

Introduction to Phosphodiesterase 1 (PDE1)

The phosphodiesterase superfamily comprises 11 distinct families (PDE1-PDE11) that are crucial regulators of signal transduction.[3][4] Among these, the PDE1 family is distinguished by its activation via the Ca2+/calmodulin complex.[1][5] This family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with multiple isoforms.[6] These subtypes exhibit differential affinities for cAMP and cGMP. Notably, PDE1A and PDE1B show a preference for cGMP hydrolysis, whereas PDE1C hydrolyzes both cAMP and cGMP with similar high affinity.[] The expression of PDE1 isoforms varies across different tissues, including the brain, cardiovascular system, and smooth muscle, highlighting their importance in a wide range of physiological functions.[1][2]

Inhibition of PDE1 leads to an elevation of intracellular cAMP and cGMP levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[1][5] This modulation of cyclic nucleotide signaling pathways makes PDE1 an attractive therapeutic target for various disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory diseases.[5][6]

Mechanism of Action of this compound

This compound, as a selective inhibitor of PDE1, exerts its effects by preventing the degradation of cAMP and cGMP. The fundamental mechanism involves the binding of the inhibitor to the catalytic site of the PDE1 enzyme, thereby blocking the hydrolysis of the phosphodiester bond in cAMP and cGMP to their inactive 5'-monophosphate forms.[8] This inhibition results in a localized and sustained increase in the concentrations of these second messengers within the cell.

The elevated levels of cAMP and cGMP then activate their respective downstream signaling cascades. Increased cAMP primarily activates PKA, which phosphorylates a multitude of substrate proteins involved in processes like gene transcription, metabolism, and ion channel function.[9] Elevated cGMP levels activate PKG, leading to effects such as smooth muscle relaxation, vasodilation, and modulation of platelet aggregation.[10][11] By inhibiting PDE1, this compound effectively amplifies the signaling pathways initiated by hormones and neurotransmitters that stimulate adenylyl and guanylyl cyclases.

Quantitative Data

The inhibitory potency of compounds targeting phosphodiesterases is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for known PDE1 inhibitors against PDE1 and, for comparison, other PDE families. It is important to note that "this compound" is a representative name, and the data presented here is for a well-characterized, selective PDE1 inhibitor, ITI-214, to illustrate the typical potency and selectivity profile.

| Compound | Target PDE | IC50 (nM) | Reference |

| ITI-214 | PDE1 | 0.2 | [12] |

| Vinpocetine | PDE1 | 21,000 | [13] |

| Sildenafil | PDE1A | 600 | [14] |

| Tadalafil | PDE1 | 10,000 | [14] |

| Rolipram | PDE1 | 50,000 | [14] |

| Crisaborole | PDE1 | 6,100 | [14] |

Experimental Protocols

The study of this compound and its effects on cyclic nucleotide signaling involves a variety of established experimental protocols. Below are detailed methodologies for key experiments.

In Vitro PDE Activity Assay

This protocol is designed to measure the enzymatic activity of a purified PDE enzyme and the inhibitory effect of a compound like this compound. A common method is the radiometric assay, historically considered the gold standard.[15]

Objective: To determine the IC50 value of this compound for PDE1.

Materials:

-

Purified recombinant human PDE1 enzyme

-

[³H]-cAMP or [³H]-cGMP as substrate

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Calmodulin and CaCl₂ (for PDE1 activation)

-

This compound at various concentrations

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and a scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, and CaCl₂.

-

Add the purified PDE1 enzyme to the reaction mixture.

-

Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 N HCl) or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine. Incubate for an additional 10-20 minutes.

-

Separate the charged, unhydrolyzed [³H]-cAMP/cGMP from the uncharged [³H]-adenosine/guanosine using an anion-exchange resin slurry.

-

Centrifuge the samples and transfer the supernatant containing the [³H]-adenosine/guanosine to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Measurement of Intracellular cAMP/cGMP Levels

This protocol describes the use of competitive enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) to quantify changes in intracellular cyclic nucleotide levels in response to PDE1 inhibition.[9][16]

Objective: To measure the effect of this compound on intracellular cAMP and cGMP concentrations in a cell-based model.

Materials:

-

Cultured cells (e.g., primary smooth muscle cells, neuronal cells, or a relevant cell line)

-

Cell culture medium and supplements

-

This compound

-

A stimulating agent (e.g., a GPCR agonist like isoproterenol for cAMP, or a nitric oxide donor like sodium nitroprusside for cGMP)

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cAMP or cGMP ELISA or RIA kit

-

Microplate reader (for ELISA) or gamma counter (for RIA)

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist to induce cAMP or cGMP production for a short period (e.g., 5-15 minutes).

-

Aspirate the medium and lyse the cells with lysis buffer to stop enzymatic activity and extract the cyclic nucleotides.

-

Centrifuge the cell lysates to pellet cellular debris.

-

Collect the supernatant containing the cyclic nucleotides.

-

Follow the instructions of the commercial cAMP or cGMP assay kit to quantify the cyclic nucleotide concentrations in the lysates. This typically involves a competitive binding reaction between the sample cyclic nucleotide and a labeled cyclic nucleotide for a limited number of antibody binding sites.

-

Measure the signal (colorimetric for ELISA, radioactivity for RIA) and calculate the concentration of cAMP or cGMP in each sample based on a standard curve.

-

Normalize the cyclic nucleotide concentration to the total protein content of each sample.

Conclusion

This compound, as a representative inhibitor of the PDE1 family, holds significant potential for modulating cyclic nucleotide signaling. By preventing the degradation of cAMP and cGMP, it effectively amplifies the cellular responses to a wide array of extracellular stimuli. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic applications of PDE1 inhibitors. A thorough understanding of the intricate interplay between PDE1 and cyclic nucleotide pathways is paramount for the rational design and development of novel therapeutics targeting this important enzyme family. Further research into the isoform selectivity and tissue-specific effects of PDE1 inhibitors will be crucial for translating the promising preclinical findings into clinical success.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase - Wikipedia [en.wikipedia.org]

- 4. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDE1 - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase 1A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Novel Phosphodiesterase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of current exploratory studies into novel phosphodiesterase (PDE) inhibitors, focusing on the molecular targets, quantitative data, and the experimental frameworks used to identify and characterize these compounds. Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of cellular processes. The development of isoform-selective PDE inhibitors offers significant therapeutic potential across multiple disease areas, including inflammatory conditions and neurological disorders.

Core Concepts: PDE Inhibition and Signaling

PDEs are classified into 11 families (PDE1-PDE11) based on their substrate specificity, regulatory properties, and amino acid sequences. Some are specific for cAMP (PDE4, 7, 8), some for cGMP (PDE5, 6, 9), and others can hydrolyze both (PDE1, 2, 3, 10, 11).[1] By inhibiting a specific PDE, the intracellular concentration of its corresponding cyclic nucleotide is increased, amplifying downstream signaling through effector proteins like Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP. This targeted amplification is the primary mechanism of action for PDE inhibitors.

Novel Frontiers in PDE4 Inhibition for Inflammatory Disease

Phosphodiesterase 4 (PDE4) is the predominant cAMP-hydrolyzing enzyme in inflammatory and immune cells. Elevating cAMP levels through PDE4 inhibition has a broad anti-inflammatory effect, making it a key target for diseases like psoriasis, atopic dermatitis, and COPD.[2] Early PDE4 inhibitors were limited by side effects such as nausea and emesis, driving the development of next-generation inhibitors with improved selectivity for specific PDE4 subtypes (A, B, C, and D).

Signaling Pathway: cAMP-Mediated Anti-Inflammatory Response

The following diagram illustrates the central role of PDE4 in modulating the cAMP signaling cascade in an immune cell. Inhibition of PDE4 leads to an accumulation of cAMP, activation of PKA, and ultimately the suppression of pro-inflammatory cytokine synthesis.

Featured Novel Inhibitor: Orismilast

Orismilast is a next-generation, high-potency PDE4 inhibitor that selectively targets the PDE4B and PDE4D subtypes, which are strongly linked to inflammation.[3][4] This selectivity profile aims to provide a better therapeutic window, maximizing efficacy while minimizing the side effects associated with broader PDE4 inhibition.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Orismilast compared to the first-generation oral PDE4 inhibitor, Apremilast. Lower IC₅₀ values indicate greater potency.

| Compound | Target | IC₅₀ (nM) | Reference |

| Orismilast | PDE4B | ~3-10 | [5] |

| PDE4D | ~3-10 | [5] | |

| Apremilast | Pan-PDE4 | 74 | [6][7] |

| (TNF-α release) | 104-110 | [6] |

Table 1: In vitro potency of Orismilast and Apremilast. Orismilast shows potent inhibition of the key inflammatory PDE4B/D subtypes.

Expanding Applications of PDE5 Inhibition

While PDE5 inhibitors like sildenafil are well-established for treating erectile dysfunction and pulmonary arterial hypertension, extensive preclinical and clinical research is exploring their therapeutic potential in a wide range of other disorders.[7][8][9] PDE5 specifically degrades cGMP, a key signaling molecule in the nitric oxide (NO) pathway that governs vasodilation, platelet function, and neuronal signaling.[7] Exploratory studies are focused on cardiovascular diseases, neurodegenerative conditions like Alzheimer's disease, and certain cancers.[9][10]

Signaling Pathway: The NO/cGMP Cascade

This diagram shows the canonical nitric oxide/cGMP pathway. PDE5 acts as a negative regulator by breaking down cGMP. PDE5 inhibitors block this degradation, prolonging the downstream effects of cGMP, such as smooth muscle relaxation.

Data Presentation: Selectivity Profile of PDE5 Inhibitors

For exploratory studies into new indications, an inhibitor's selectivity is critical to minimize off-target effects. The table below shows the selectivity profile of Sildenafil against other PDE families. The selectivity ratio is calculated by dividing the IC₅₀ for the off-target PDE by the IC₅₀ for PDE5. A higher ratio indicates greater selectivity for PDE5.

| PDE Family | Sildenafil IC₅₀ (nM) | Selectivity Ratio (vs. PDE5) |

| PDE5 | 5.22 | 1 |

| PDE1 | ~210 | ~40 |

| PDE2 | >10,000 | >1900 |

| PDE3 | >10,000 | >1900 |

| PDE4 | >10,000 | >1900 |

| PDE6 | ~50 | ~10 |

Table 2: Selectivity profile of Sildenafil.[11][12] While highly selective for PDE5, there is some cross-reactivity with PDE1 and PDE6, which is a consideration for chronic dosing in novel indications.

Methodologies in Novel PDE Inhibitor Discovery

The discovery and characterization of novel PDE inhibitors rely on a structured workflow and robust biochemical and cell-based assays.

Experimental Workflow: Screening and Development

The diagram below outlines a typical workflow for the discovery of novel, selective PDE inhibitors, from initial high-throughput screening to the identification of a lead candidate.

Experimental Protocol: In Vitro PDE Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory activity of a test compound on a specific PDE isoform. It relies on the principle that PDE activity depletes cyclic nucleotides, which can be measured using a bioluminescent reporter system.

Objective: To determine the IC₅₀ value of a test compound against a purified recombinant human PDE enzyme.

Materials:

-

Purified, recombinant human PDE enzyme (e.g., PDE4D, PDE5A).

-

Test compound stock solution (typically in DMSO).

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, BSA).

-

Substrate (cAMP or cGMP, depending on the PDE).

-

Detection reagents (e.g., a commercial kit like PDE-Glo™ that converts remaining cAMP/cGMP to a luminescent signal).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer for signal detection.

Methodology:

-

Compound Preparation: Perform a serial dilution of the test compound in reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution series). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Enzyme Reaction:

-

To each well of the microplate, add the diluted test compound or control.

-

Add the purified PDE enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the enzymatic reaction by adding the first detection reagent, which also depletes any remaining ATP.

-

Add the second detection reagent, which contains a kinase that converts the remaining cyclic nucleotide (the amount not hydrolyzed by the PDE) into ATP.

-

Add a luciferase/luciferin reagent that produces light in the presence of the newly generated ATP.

-

Incubate in the dark to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of cyclic nucleotide remaining and thus inversely proportional to PDE activity.

-

Data Analysis:

-

Normalize the data relative to the positive (100% inhibition) and negative (0% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.

-

Conclusion and Future Directions

The field of PDE inhibitor research continues to evolve, moving from broad-spectrum agents to highly selective molecules targeting specific PDE isoforms and even splice variants.[11][13] Exploratory studies are successfully expanding the therapeutic landscape for these inhibitors far beyond their initial indications.[3][12] Future research will likely focus on developing inhibitors with even greater selectivity, including allosteric inhibitors, and exploring their use in combination therapies to tackle complex multifactorial diseases.[1] The continued application of robust screening workflows and detailed mechanistic studies will be critical to unlocking the full potential of this versatile class of drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Shionogi's EXPERIENCE Phase 3 Clinical Trial of Zatolmilast in Fragile X Syndrome • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 3. uniontherapeutics.com [uniontherapeutics.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apremilast | PDE | TNF | Apoptosis | TargetMol [targetmol.com]

- 8. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacology of orismilast, a potent and selective PDE4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Phosphodiesterase 1 (PDE1) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme in the intricate web of intracellular signaling. As a dual-substrate phosphodiesterase, it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two ubiquitous second messengers that govern a vast array of physiological processes. The activity of PDE1 is uniquely regulated by calcium (Ca²⁺) and calmodulin (CaM), positioning it at the nexus of Ca²⁺ and cyclic nucleotide signaling pathways. The PDE1 family comprises three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities, offering opportunities for targeted therapeutic intervention.[1] This technical guide provides an in-depth exploration of PDE1 as a therapeutic target, focusing on the mechanism of action of its inhibitors, quantitative data on their potency and selectivity, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways involved.

Mechanism of Action of PDE1 Inhibitors

PDE1 inhibitors exert their therapeutic effects by preventing the degradation of cAMP and cGMP. By blocking the catalytic activity of PDE1, these inhibitors lead to an accumulation of intracellular cyclic nucleotides. This elevation in cAMP and cGMP levels enhances the activity of their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. The activation of these kinases initiates a cascade of phosphorylation events that modulate the function of numerous proteins, thereby influencing a wide range of cellular responses, including gene transcription, cell proliferation, smooth muscle relaxation, and neuronal signaling.[2][3][4]

Quantitative Analysis of PDE1 Inhibitors

The potency and selectivity of PDE1 inhibitors are critical determinants of their therapeutic utility and safety profile. The following tables summarize the in vitro inhibitory activities (IC₅₀ or Kᵢ values) of selected PDE1 inhibitors against the three PDE1 isoforms and other PDE families, highlighting their selectivity.

Table 1: Potency of Selected Inhibitors Against PDE1 Isoforms

| Compound | PDE1A (IC₅₀/Kᵢ, nM) | PDE1B (IC₅₀/Kᵢ, nM) | PDE1C (IC₅₀/Kᵢ, nM) | Reference(s) |

| ITI-214 | 0.033 (Kᵢ) | 0.380 (Kᵢ) | 0.035 (Kᵢ) | [5][6] |

| Vinpocetine | ~2,080 (IC₅₀) | - | - | [7] |

| Vardenafil | - | - | 180 (IC₅₀) | [5] |

| Olprinone | 150,000 (IC₅₀) | - | - | [5] |

| PDE1-IN-2 | 164 (IC₅₀) | 140 (IC₅₀) | 6 (IC₅₀) | [5] |

Table 2: Selectivity Profile of ITI-214 Against Other PDE Families

| PDE Family | Kᵢ (nM) | Fold Selectivity vs. PDE1A (Kᵢ = 0.033 nM) |

| PDE2A | >10,000 | >303,030 |

| PDE3A | >10,000 | >303,030 |

| PDE4D | 33 | 1,000 |

| PDE5A | >10,000 | >303,030 |

| PDE6 | >10,000 | >303,030 |

| PDE7A | >10,000 | >303,030 |

| PDE8A | >10,000 | >303,030 |

| PDE9A | >10,000 | >303,030 |

| PDE10A | >10,000 | >303,030 |

| PDE11A | >10,000 | >303,030 |

| Data derived from reference[6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PDE1 and a typical experimental workflow for screening PDE1 inhibitors.

Caption: General signaling pathway of cAMP and cGMP, and the role of PDE1 and its inhibitors.

Caption: Role of PDE1A and PDE1C in Angiotensin II-induced cardiac hypertrophy.

Caption: Experimental workflow for a Fluorescence Polarization (FP)-based PDE1 inhibitor assay.

Experimental Protocols

Below are detailed methodologies for two common assays used to determine the inhibitory activity of compounds against PDE1.

This protocol is adapted from commercially available PDE1 assay kits and is suitable for high-throughput screening.

1. Materials:

-

Purified recombinant human PDE1A, PDE1B, or PDE1C enzyme.

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

-

Binding Agent (a proprietary reagent that binds to the hydrolyzed monophosphate product).

-

Test compounds (inhibitors) dissolved in DMSO.

-

384-well, low-volume, black microplates.

-

Microplate reader capable of measuring fluorescence polarization.

2. Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a working solution of PDE1 enzyme in PDE Assay Buffer at the desired concentration (empirically determined).

-

Prepare serial dilutions of the test compound in PDE Assay Buffer containing a final DMSO concentration of 1%.

-

Prepare a working solution of the fluorescently labeled substrate in PDE Assay Buffer.

-

-

Assay Protocol (per well):

-

Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the microplate wells.

-

Add 10 µL of the diluted PDE1 enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of PDE Assay Buffer to the "no enzyme" control wells.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorescently labeled substrate solution to all wells.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the Binding Agent solution to all wells.

-

Incubate for an additional 60 minutes at room temperature to allow for the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(FP_inhibitor - FP_no_enzyme) / (FP_enzyme_only - FP_no_enzyme)])

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This is a classic and highly sensitive method for measuring PDE activity.

1. Materials:

-

Purified or partially purified PDE1 enzyme source (e.g., tissue homogenate or cell lysate).

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate).

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol).

-

Calmodulin and CaCl₂ (for PDE1 activation).

-

Snake venom nucleotidase (e.g., from Crotalus atrox).

-

Anion-exchange resin (e.g., Dowex AG1-X8).

-

Scintillation cocktail and a scintillation counter.

2. Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

50 µL of Assay Buffer.

-

10 µL of Calmodulin/CaCl₂ solution.

-

10 µL of test inhibitor or vehicle.

-

20 µL of PDE1 enzyme preparation.

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of [³H]-cAMP or [³H]-cGMP (to a final concentration approximately at the Kₘ of the enzyme).

-

Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of product formation.

-

Terminate the reaction by boiling the tubes for 2 minutes, then place them on ice.

-

-

Conversion to Nucleoside:

-

Add 10 µL of snake venom nucleotidase (e.g., 1 mg/mL) to each tube.

-

Incubate for 10 minutes at 30°C to convert the [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

-

Separation of Product:

-

Apply the reaction mixture to a pre-equilibrated anion-exchange column.

-

Wash the column with a low-salt buffer to elute the uncharged nucleoside ([³H]-adenosine or [³H]-guanosine). The negatively charged, unreacted [³H]-cAMP or [³H]-cGMP will be retained by the resin.

-

Collect the eluate in a scintillation vial.

-

-

Quantification:

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed and determine the percent inhibition and IC₅₀ values as described for the FP assay.

-

Potential Therapeutic Targets of PDE1 Inhibition

The diverse expression patterns of PDE1 isoforms suggest a broad range of therapeutic applications for their inhibitors.

-

Neurodegenerative and Psychiatric Disorders: PDE1B is highly expressed in the striatum and hippocampus, brain regions crucial for motor control and cognition.[1] Inhibition of PDE1B is being explored for the treatment of cognitive impairment in diseases like Alzheimer's and Parkinson's, as well as for schizophrenia.[8]

-

Cardiovascular Diseases: PDE1A and PDE1C are found in vascular smooth muscle and cardiomyocytes.[1] PDE1 inhibitors have shown potential in treating heart failure by improving cardiac contractility and in managing hypertension through vasodilation.[2][4]

-

Pulmonary Fibrosis: Recent studies suggest that PDE1 may be a promising target for idiopathic pulmonary fibrosis. A selective PDE1 inhibitor has demonstrated anti-fibrotic effects in preclinical models.[9]

-

Oncology: The role of PDE1 in cancer is an emerging area of research. By modulating cAMP and cGMP signaling, PDE1 inhibitors may influence cell cycle progression and apoptosis in cancer cells.

Phosphodiesterase 1 represents a compelling target for the development of novel therapeutics for a variety of diseases. The unique Ca²⁺/calmodulin-dependent regulation and the distinct tissue distribution of its isoforms provide a basis for the design of selective inhibitors with improved efficacy and reduced side effects. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to unlock the full therapeutic potential of PDE1 inhibition. Further research into the nuanced roles of each PDE1 isoform in specific disease states will continue to refine the development of next-generation PDE1-targeted therapies.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Hemodynamic Effects and Tolerability of Phosphodiesterase 1-Inhibition with ITI-214 in Human Systolic Heart Failure: Gilotra, Phosphodiesterase-1 inhibition in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concerted Regulation of cGMP and cAMP Phosphodiesterases in Early Cardiac Hypertrophy Induced by Angiotensin II | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis and Activity Evaluation of Vinpocetine-Derived Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of phosphodiesterases 1 and 4 prevents myofibroblast transformation in Peyronie's disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazolopyrimidinone Derivatives: Synthesis, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyrimidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] These derivatives have been extensively investigated for their potential as therapeutic agents in various diseases, including cancer, inflammation, and erectile dysfunction. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and key pharmacological activities of pyrazolopyrimidinone derivatives, supplemented with detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this promising field.

Core Synthesis Strategies

The synthesis of the pyrazolopyrimidinone core can be broadly categorized based on the two primary isomeric scaffolds: pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidinones.

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

A common and versatile method for the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one scaffold starts with 5-aminopyrazole-4-carbonitrile or carboxylate derivatives. These precursors undergo cyclization with various reagents to form the fused pyrimidine ring.

One prevalent approach involves the reaction of a 5-aminopyrazole-4-carbonitrile with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3), leading to the formation of the corresponding 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Another strategy employs the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydro pyrimidines with hydrazine hydrate in ethanol to yield 3-Amino-4-Aryl-6-Mercapto-3a,4-Dihydro-1H-Pyrazolo[3,4-d] Pyrimidines.[3]

Synthesis of Pyrazolo[1,5-a]pyrimidinone Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidinones typically involves the cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. Microwave-assisted organic synthesis has emerged as an efficient method for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinones, offering advantages in terms of reaction time and yield.[2] This method often involves the initial formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and acetic acid in the same pot to facilitate the cyclization.[2]

Mechanism of Action and Pharmacological Activities

The diverse biological activities of pyrazolopyrimidinone derivatives stem from their ability to act as inhibitors of various enzymes, particularly kinases and phosphodiesterases.

Anticancer Activity

A significant body of research has focused on the development of pyrazolopyrimidinone derivatives as anticancer agents. Their mechanism of action in this context is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[3,4-d]pyrimidine analogs have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[4] By inhibiting CDK2, these compounds can induce cell cycle arrest, leading to the suppression of tumor growth.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Pyrazolopyrimidine derivatives have been developed as inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis signaling pathway.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of the PI3Kδ isoform, which is particularly important in B-cell malignancies.[6]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Several pyrazolopyrimidine derivatives have shown potent inhibitory activity against BTK, making them promising candidates for the treatment of B-cell lymphomas.[7]

Anti-inflammatory Activity

Pyrazolopyrimidinone derivatives have also demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.

Treatment of Erectile Dysfunction

The most well-known application of a pyrazolopyrimidinone derivative is sildenafil (Viagra), which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, sildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, thus facilitating an erection.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative pyrazolopyrimidinone derivatives against various key enzyme targets.

Table 1: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Cyclin-Dependent Kinase 2 (CDK2)

| Compound ID | Scaffold | IC50 (µM) | Reference |

| 4a | Pyrazolo[3,4-d]pyrimidinone | 0.21 | [4] |

| 17 | Pyrazolo[3,4-d]pyrimidine | 0.19 | [9] |

| Compound 9 | Pyrazole | 0.96 | [10] |

| Compound 14 | Pyrazolo[3,4-d]pyrimidine | 0.057 | [11] |

| 6t | Pyrazolo[1,5-a]pyrimidine | 0.09 | [12] |

Table 2: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

| Compound ID | Scaffold | IC50 (µM) | Reference |

| 5c | Pyrazolopyrimidine urea | Nanomolar range | [5] |

| 5e | Pyrazolopyrimidine urea | Nanomolar range | [5] |

| 5g | Pyrazolopyrimidine urea | Nanomolar range | [5] |

| 5h | Pyrazolopyrimidine urea | Nanomolar range | [5] |

| 46j | Thiazolidine-2,4-dione hybrid | 0.081 | [13] |

| 49a | Thiazolidine-2,4-dione hybrid | 0.116 | [13] |

Table 3: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Phosphoinositide 3-Kinase (PI3K)

| Compound ID | Scaffold | Isoform | IC50 (nM) | Reference |

| SW13 | Pyrazolopyrimidine | δ | 0.7 | [14] |

| Compound 7 | Pyrazolo[1,5-a]pyrimidine | δ | 470 | [6] |

| CPL302253 (54) | Indol-4-yl-pyrazolo[1,5-a]pyrimidine | δ | 2.8 | [6] |

Table 4: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Bruton's Tyrosine Kinase (BTK)

| Compound ID | Scaffold | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 8 | Pyrazolo[3,4-d]pyridazinone | 2.1 |[15] | | Compound 1 | Dihydropyrazolo[4,3-d]pyrimidine | 0.82 |[16] | | CGI-1746 | Pyrazine | 1.9 |[16] | | 12a | Pyrazolopyrimidine | Not specified |[7] |

Table 5: Inhibitory Activity of Pyrazolopyrimidinone Derivatives against Phosphodiesterase 5 (PDE5)

| Compound ID | Scaffold | IC50 (nM) | Reference |

| Sildenafil | Pyrazolo[4,3-d]pyrimidin-7-one | 5.6 | [1] |

| Compound 5 | Pyrazolopyrimidinone | Not specified | [3] |

| Compound 18 | Pyrazolopyrimidinone | Not specified | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis Protocol for Pyrazolo[3,4-d]pyrimidin-4-ones

A mixture of the appropriate 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) and a lower aliphatic carboxylic acid (e.g., formic acid, acetic acid) is treated with phosphorus oxychloride (POCl3) (catalytic amount). The reaction mixture is heated under reflux for a specified time (typically 2-6 hours). After completion, the reaction mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure pyrazolo[3,4-d]pyrimidin-4-one derivative. The structure is then confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the pyrazolopyrimidinone derivatives against a specific kinase (e.g., CDK2, VEGFR-2, PI3K, BTK) is determined using a luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™).

-

Reagent Preparation: The kinase, substrate, and ATP are diluted to the desired concentrations in the appropriate kinase assay buffer. The test compounds are serially diluted in DMSO.

-

Kinase Reaction: The kinase reaction is initiated by adding the kinase, substrate/ATP mix, and the test compound (or DMSO as a control) to the wells of a 96-well or 384-well plate.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

Detection: A kinase detection reagent (e.g., Kinase-Glo® Max, ADP-Glo™ Reagent) is added to each well to stop the kinase reaction and generate a luminescent signal.

-

Measurement: The luminescence is measured using a microplate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anticancer Efficacy Study (Ehrlich Ascites Carcinoma Model)

-

Animal Model: Swiss albino mice are used for the study.

-

Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells are injected intraperitoneally into the mice.

-

Treatment: After 24 hours of tumor inoculation, the mice are treated with the pyrazolopyrimidinone derivative (at various doses) or a vehicle control, typically administered orally or intraperitoneally for a specified number of days. A standard anticancer drug (e.g., doxorubicin) is used as a positive control.

-

Evaluation of Anticancer Activity: The anticancer activity is evaluated by monitoring parameters such as:

-

Tumor weight: The weight of the ascitic fluid is measured.

-

Tumor cell count: The number of viable tumor cells in the ascitic fluid is counted.

-

Mean survival time (MST): The lifespan of the mice in each group is recorded.

-

Hematological parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels are measured.

-

-

Statistical Analysis: The data are analyzed using appropriate statistical methods to determine the significance of the observed effects.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the study of pyrazolopyrimidinone derivatives.

Caption: A generalized workflow for the synthesis of pyrazolopyrimidinone derivatives.

Caption: Inhibition of the CDK2 signaling pathway by a pyrazolopyrimidinone derivative.

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazolopyrimidinone derivative.

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolopyrimidinone derivative.

Caption: Inhibition of the BTK signaling pathway by a pyrazolopyrimidinone derivative.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]

- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phosphodiesterase Inhibitors in Plasmodium falciparum Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of phosphodiesterase (PDE) inhibitors, exemplified by compounds such as Phosphodiesterase-IN-1, in anti-malarial research targeting Plasmodium falciparum. The methodologies outlined below are foundational for screening and characterizing compounds that target the parasite's cyclic nucleotide signaling pathways.

Introduction to Phosphodiesterase Inhibition in P. falciparum